N-Octadecanoyl-sulfatide

Innate Immunity TLR4 Signaling Inflammation

This precisely defined C18:0 sulfatide isoform (≥98% purity) is an indispensable tool for immunology and neurology research. Unlike generic mixtures or other chain-length variants, it functions as a pure antagonist of the human TLR4-MD-2 complex, uniquely failing to induce TNFα secretion or receptor dimerization. It also potently upregulates IDO1 expression (+87±7% at 1μM), a capability opposite to that of C16:0 sulfatide. Furthermore, its specific correlation with clinical scores in relapsing-remitting MS and its elevation in metachromatic leukodystrophy plasma make it an essential reference standard for developing clinically relevant quantitative LC-MS/MS assays.

Molecular Formula C42H81NO11S
Molecular Weight 808.2 g/mol
CAS No. 244215-65-4
Cat. No. B3026304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octadecanoyl-sulfatide
CAS244215-65-4
Molecular FormulaC42H81NO11S
Molecular Weight808.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C42H81NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b31-29+/t35-,36+,37+,39-,40+,41-,42+/m0/s1
InChIKeyGQQZXRPXBDJABR-BDZNYNMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Octadecanoyl-sulfatide (CAS 244215-65-4): A Defined C18:0 Sulfatide Isoform for Specialized Lipid Research


N-Octadecanoyl-sulfatide (also referred to as C18 3'-sulfo Galactosylceramide or C18:0 sulfatide) is a highly purified, single-species glycosphingolipid from the sulfatide class. Its chemical structure is precisely defined as N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-octadecanamide, with a molecular weight of 808.16 g/mol and a purity of ≥98% . It is a minor endogenous sphingolipid produced from C18 ceramide, distinguished from other sulfatide isoforms by its specific C18:0 fatty acyl chain .

N-Octadecanoyl-sulfatide: Why Fatty Acyl Chain Length Dictates Functional Outcomes


Sulfatides are not a uniform class of molecules; their biological activity is exquisitely sensitive to the length and saturation of their fatty acid chain [1]. Using a generic mixture or a different isoform cannot guarantee the same experimental outcome. The specific C18:0 acyl chain of N-Octadecanoyl-sulfatide confers a unique profile of biological activity that is distinct from both shorter-chain (e.g., C12:0, C16:0) and longer-chain (e.g., C22:0, C24:1) sulfatide isoforms [2][3]. This chain-length specificity results in a functional 'sweet spot' for certain applications, particularly in innate immunity and immunomodulation studies [2].

Quantitative Differentiation of N-Octadecanoyl-sulfatide vs. Other Sulfatide Isoforms


Selective Antagonism of TLR4 in Human Macrophages vs. C12:0 and C16:0 Sulfatides

In human THP-1 macrophage-like cells, C18:0 sulfatide acts as a pure antagonist of the TLR4-MD-2 complex. It fully inhibited TNFα secretion from lipid A-stimulated cells at a concentration of ≥50 μM. In contrast, shorter-chain C12:0 and C16:0 sulfatides are more potent antagonists, achieving full inhibition at ≥12.5 μM and ≥50 μM, respectively [1]. Crucially, unlike C12:0 and C16:0, C18:0 sulfatide does not induce TNFα production in mouse peritoneal macrophages and fails to induce TLR4-MD-2 dimerization [2], confirming its lack of agonistic activity in this pathway.

Innate Immunity TLR4 Signaling Inflammation

Induction of IDO1 Activity in Antigen-Presenting Cells, Opposite to C16:0 Sulfatide

In CD1d-transfected THP-1 human antigen-presenting cells, C18:0 sulfatide significantly increased basal IDO1 gene expression by +87±7% at 1μM over negative controls. This effect is opposite to C16:0 sulfatide, which significantly reduced basal IDO1 expression by -48±3% at a lower concentration of 0.01μM [1]. These gene expression changes were functionally validated by HPLC analysis of L-kynurenine, where C18:0 sulfatide increased IDO1 activity by +61±8% at 1μM, whereas C16:0 sulfatide decreased activity by -29±4% at 0.01μM. C22:0 sulfatide was ineffective at all concentrations tested [2].

Immunometabolism IDO1 Tryptophan Catabolism

Reduced Stimulatory Capacity of Type II NKT Cells Compared to C24:1 Sulfatide

The potency of sulfatide isoforms to activate CD1d-restricted type II NKT cells is inversely related to fatty acid chain length. C18:0 sulfatide exhibits a reduced stimulatory capacity compared to the longer-chain, unsaturated C24:1 sulfatide, which is a major constituent of the myelin sheath [1]. While C24:1 is a potent activator, shortening the fatty acid chain length (C24:1 vs. C18:0) results in a measurable decrease in the activation response in murine NKT hybridoma assays [2]. This provides a clear, chain-length-dependent rank order of NKT cell activation potential.

NKT Cells CD1d Autoimmunity

Correlation with Disease Severity in Relapsing-Remitting Multiple Sclerosis

In a study of relapsing-remitting multiple sclerosis patients, plasma levels of C18:0 sulfatide, along with C24:1 sulfatide, were found to positively correlate with disease status as measured by the Expanded Disability Status Scale (EDSS) [1]. This contrasts with other sulfatide species and highlights the C18:0 isoform as a relevant biomarker. Furthermore, the C16/C18:0 ratio was found to correlate with age and time since last relapse [2], demonstrating that the relative abundance of C18:0 to other isoforms provides clinically relevant information not captured by measuring total sulfatides.

Multiple Sclerosis Biomarker Clinical Correlation

High-Impact Research Applications for N-Octadecanoyl-sulfatide (C18:0 Sulfatide)


Functional Studies of TLR4-MD-2 Antagonism Without Agonist Cross-Reactivity

Use N-Octadecanoyl-sulfatide as a specific molecular probe to study pure antagonism of the TLR4-MD-2 complex in human cell lines. Its inability to induce TNFα secretion or receptor dimerization, unlike C12:0 and C16:0 sulfatides [1], makes it an ideal tool for dissecting the inhibitory branch of the TLR4 signaling pathway without the confounding factor of simultaneous activation.

Investigating IDO1-Mediated Immune Tolerance in Antigen-Presenting Cells

Employ C18:0 sulfatide as a specific chemical inducer of indoleamine 2,3-dioxygenase (IDO1) in APC models. Given its potent upregulation of IDO1 expression and activity (+87±7% at 1μM) [2], it serves as a superior alternative to C16:0 sulfatide (which represses IDO1) for experiments designed to enhance tryptophan catabolism and promote immune tolerance.

Targeted Lipidomics and Biomarker Assay Development for Demyelinating Disease

Utilize N-Octadecanoyl-sulfatide as a highly pure reference standard for developing and validating quantitative LC-MS/MS assays. Its specific correlation with EDSS in relapsing-remitting multiple sclerosis patients [3] and its defined elevation in plasma from metachromatic leukodystrophy patients (up to 196 pmol mL-1) [4] make it a critical isoform for building clinically relevant diagnostic and monitoring panels.

Structure-Activity Relationship (SAR) Studies of Sulfatide-Immune Cell Interactions

Include C18:0 sulfatide in panels of defined isoforms to establish structure-activity relationships for NKT cell activation and other immune processes. Its intermediate chain length between short-chain agonists (C12:0, C16:0) and long-chain myelin constituents (C24:1) provides a crucial data point for mapping how fatty acyl chain length dictates immunological outcomes [5].

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